A Technical Guide to the Physicochemical Properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
A Technical Guide to the Physicochemical Properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
Preamble: A Molecule-Centric Approach to Characterization
In modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a data-gathering exercise; it is the foundation upon which successful development is built.[1] These properties—governing everything from target engagement to systemic exposure—are the primary determinants of a molecule's journey through biological systems.[2][3] Deviations in these core characteristics can lead to challenges in formulation, poor bioavailability, and ultimately, clinical attrition.[4]
This guide provides an in-depth analysis of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone (CAS No. 2005163-26-6[5]), a compound of interest in medicinal chemistry. Due to the limited publicly available experimental data on this specific entity, this document synthesizes data from close structural analogs, computational predictions, and established first principles. The primary focus is not just on the data points themselves, but on the expert methodologies used to obtain them and the causal relationship between a molecule's structure and its behavior. We will explore why specific experimental choices are made and how to interpret the results within the broader context of drug development.
Molecular Structure and Core Attributes
A foundational analysis begins with the molecule's intrinsic, non-variable properties derived directly from its chemical structure.
Chemical Structure:
(Simplified 2D representation)
Based on its structure, we can determine or predict the core molecular attributes. These parameters are fundamental for classification and for applying widely used heuristics in drug discovery, such as Lipinski's Rule of Five.[6][7]
Table 1: Predicted Core Properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone
| Property | Predicted/Calculated Value | Significance in Drug Discovery |
| CAS Number | 2005163-26-6 | Unique identifier for the chemical substance.[5] |
| Molecular Formula | C₁₁H₁₉FN₂O | Determines exact mass and elemental composition. |
| Molecular Weight | 214.28 g/mol | Influences diffusion and permeability. A value <500 Da is favorable for oral absorption according to Lipinski's Rule.[8] |
| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Key for target binding but can hinder membrane permeability. A value ≤5 is favored by Lipinski's Rule.[9] |
| Hydrogen Bond Acceptors | 3 (carbonyl O, piperidine N, fluoropiperidine N) | Crucial for solubility and receptor interaction. A value ≤10 is favored by Lipinski's Rule.[9] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts passive molecular transport through membranes. A lower TPSA is associated with better cell permeability. |
| Rotatable Bonds | 1 | Influences conformational flexibility and binding entropy. Fewer rotatable bonds generally improve oral bioavailability. |
Expert Insight: The initial assessment is promising. The molecule adheres to all criteria of Lipinski's Rule of Five, suggesting it occupies a "drug-like" chemical space favorable for oral bioavailability.[6][7] The single fluorine atom is a common modification in medicinal chemistry used to modulate metabolic stability and pKa without significantly increasing molecular weight.
Lipophilicity: The Balance Between Solubility and Permeability
Lipophilicity is arguably the most critical physicochemical property, influencing solubility, absorption, membrane penetration, and even off-target toxicity.[10][11] It is a delicate balance; too low, and the compound may not cross lipid membranes, too high, and it may suffer from poor solubility and rapid metabolism.[12] We measure this property using the octanol-water partition coefficient (LogP for the neutral species) or distribution coefficient (LogD for a specific pH).
Predicted Lipophilicity
Direct experimental data for the target molecule is unavailable. However, data from the non-fluorinated analog, (3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone, shows a calculated XLogP3 of 0.6.[13] The introduction of a single fluorine atom typically increases LogP by approximately 0.1-0.3 units.
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Predicted cLogP (calculated LogP): ~0.7 to 0.9
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Significance: This value is well below the Lipinski's Rule of Five upper limit of 5, indicating that the compound is not excessively lipophilic and should not present major solubility or metabolism issues related to high lipophilicity.[6]
Experimental Determination of LogD₇.₄ (Shake-Flask Method)
The "shake-flask" method remains the gold standard for determining lipophilicity due to its direct measurement of partitioning.[14] The protocol must be executed with precision to ensure that true equilibrium is reached and that phase contamination is minimized.
Protocol: Shake-Flask LogD₇.₄ Determination
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Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Prepare 1-octanol.
-
Pre-saturate each solvent by mixing equal volumes of octanol and PBS, shaking vigorously for 24 hours, and allowing the phases to separate completely. This critical step ensures that the volume of each phase does not change during the experiment.[15]
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
-
Partitioning Experiment:
-
In a glass vial, combine 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated PBS.
-
Spike with a small volume (e.g., 10 µL) of the DMSO stock solution to achieve a final concentration that is detectable by the chosen analytical method (e.g., LC-MS).
-
Cap the vial tightly and shake on a mechanical agitator for at least 2 hours to ensure equilibrium is reached.[16]
-
Centrifuge the vial at >2000 x g for 15 minutes to achieve a clean separation of the two phases.[16]
-
-
Quantification:
-
Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the octanol (top) layer. Causality Note: To avoid cross-contamination, it is best practice to sample the bottom aqueous layer first.
-
Prepare a dilution series from the original stock solution to serve as a standard curve.
-
Quantify the concentration of the compound in each phase using a validated LC-MS/MS method.
-
-
Calculation:
-
The distribution coefficient, D, is calculated as: D = [Concentration in Octanol] / [Concentration in Aqueous]
-
The final value is expressed as its logarithm: LogD₇.₄ = log₁₀(D)[17]
-
Self-Validation: The protocol's trustworthiness is ensured by running a standard compound with a known LogD₇.₄ in parallel and confirming the sum of the compound recovered from both phases matches the initial amount added.[16]
Acid-Base Properties: pKa and its Impact on Behavior
The pKa, or acid dissociation constant, dictates the degree of ionization of a molecule at a given pH.[3] This is fundamentally important because the ionized (charged) form of a drug typically has higher aqueous solubility, while the neutral (uncharged) form has better membrane permeability.[3] (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone has a basic nitrogen on the piperidine ring (the one not attached to the carbonyl), which is expected to be the primary site of protonation.
Predicted pKa
The pKa of piperidine itself is ~11.2. The electron-withdrawing effect of the amide group will lower the pKa of the adjacent nitrogen, but the secondary amine on the other ring should retain significant basicity. A structurally similar compound, (4-fluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone, has a predicted pKa of 9.75.[18]
-
Predicted Basic pKa: ~9.5 - 10.0
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Significance: With a pKa in this range, the compound will be predominantly protonated and positively charged at physiological pH (7.4), which will significantly enhance its aqueous solubility.
Relationship Between pKa, pH, and Ionization
The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to unionized species. For a base like our compound, this relationship dictates how its properties change throughout the body (e.g., from the acidic stomach to the neutral intestine).
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Steps:
-
Preparation: Add an excess amount of the solid compound to a vial containing the test buffer (e.g., PBS at pH 7.4). Causality Note: Using excess solid is crucial to ensure a saturated solution is formed, which is the definition of thermodynamic solubility. [19]2. Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached. [20]3. Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically done by centrifuging at high speed and collecting the supernatant or by passing the solution through a low-binding filter plate. [21]4. Quantification: Dilute the resulting saturated solution and quantify the compound's concentration using a validated LC-MS/MS method against a standard curve. [22]5. Reporting: The result is reported as the thermodynamic solubility in µg/mL or µM under the specified conditions (e.g., pH 7.4, 25°C).
Synthesis and Conclusion
The physicochemical profile of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone suggests it is a promising candidate from a drug-likeness perspective.
Table 2: Summary of Predicted Physicochemical Profile
| Parameter | Predicted Value/Range | Implication |
| Molecular Weight | 214.28 Da | Favorable for oral absorption. [6] |
| cLogP | 0.7 - 0.9 | Good balance; not excessively lipophilic. |
| Basic pKa | 9.5 - 10.0 | High aqueous solubility expected at physiological pH. |
| Aqueous Solubility | pH-dependent | Expected to be high in acidic environments (stomach) and sufficient in neutral environments (intestine) due to protonation. |
| Lipinski's Rule of Five | 0 Violations | High probability of good oral bioavailability. [7][8] |
This whitepaper has outlined the core physicochemical properties of (3-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone based on computational predictions and data from close structural analogs. More importantly, it has provided detailed, field-proven protocols for the experimental determination of these critical parameters. For any drug discovery program, moving from prediction to precise experimental measurement using these robust, self-validating methods is an essential step. The interplay between lipophilicity, pKa, and solubility, as detailed here, forms the cornerstone of rational drug design and candidate optimization.
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